molecular formula C16H11N3O5S B11659332 (5E)-1-(4-methylphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

(5E)-1-(4-methylphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B11659332
M. Wt: 357.3 g/mol
InChI Key: KNKZYXQKHRQLIK-XYOKQWHBSA-N
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Description

The compound (5E)-1-(4-methylphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is a synthetic organic molecule characterized by its unique structure, which includes a diazinane ring, a nitrothiophene moiety, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methylbenzaldehyde, 5-nitrothiophene-2-carbaldehyde, and barbituric acid.

    Condensation Reaction: The key step involves a condensation reaction between 4-methylbenzaldehyde and 5-nitrothiophene-2-carbaldehyde in the presence of a base such as piperidine to form the intermediate Schiff base.

    Cyclization: The Schiff base is then reacted with barbituric acid under acidic conditions to induce cyclization, forming the diazinane ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.

    Automated Purification Systems: To streamline the purification process and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation techniques to modify the nitro group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, sulfonyl chlorides, and nitrating agents.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Halogenated Compounds: From electrophilic aromatic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in metal-catalyzed reactions.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Potential use in developing new antibiotics due to its unique structure.

    Enzyme Inhibition: Studied for its ability to inhibit specific enzymes involved in disease pathways.

Medicine

    Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.

    Cancer Research: Explored for its cytotoxic properties against cancer cells.

Industry

    Materials Science: Utilized in the development of new materials with specific electronic properties.

    Polymer Chemistry: Incorporated into polymers to enhance their mechanical and thermal properties.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application:

    Enzyme Inhibition: Binds to the active site of enzymes, blocking their activity.

    Receptor Binding: Interacts with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: Inserts between DNA base pairs, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-1-(4-chlorophenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
  • (5E)-1-(4-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

Uniqueness

  • Structural Features : The presence of the 4-methylphenyl group and the nitrothiophene moiety provides unique electronic and steric properties.
  • Reactivity : Exhibits distinct reactivity patterns compared to its analogs, making it valuable for specific synthetic applications.
  • Biological Activity : Demonstrates unique biological activities, potentially offering advantages in drug development.

(5E)-1-(4-methylphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione in various scientific and industrial fields. Its unique structure and reactivity make it a compound of considerable interest for further research and development.

Properties

Molecular Formula

C16H11N3O5S

Molecular Weight

357.3 g/mol

IUPAC Name

(5E)-1-(4-methylphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C16H11N3O5S/c1-9-2-4-10(5-3-9)18-15(21)12(14(20)17-16(18)22)8-11-6-7-13(25-11)19(23)24/h2-8H,1H3,(H,17,20,22)/b12-8+

InChI Key

KNKZYXQKHRQLIK-XYOKQWHBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(S3)[N+](=O)[O-])/C(=O)NC2=O

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(S3)[N+](=O)[O-])C(=O)NC2=O

Origin of Product

United States

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